molecular formula C5H8ClF2NO3 B2922947 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride CAS No. 2309468-19-5

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride

Cat. No. B2922947
M. Wt: 203.57
InChI Key: QMISKBBLCUYYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a derivative of the amino acid glycine and is often referred to as Dihydroxyphenylglycine (DHPG). DHPG is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is known to play a crucial role in the regulation of synaptic transmission and plasticity.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride involves the reaction of 3-chloro-1,2-propanediol with 2,2-difluoroacetic acid followed by cyclization with sodium hydroxide to form 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.

Starting Materials
3-chloro-1,2-propanediol, 2,2-difluoroacetic acid, sodium hydroxide, hydrochloric acid

Reaction
Step 1: 3-chloro-1,2-propanediol is reacted with 2,2-difluoroacetic acid in the presence of a base catalyst such as sodium hydroxide., Step 2: The resulting product is cyclized with sodium hydroxide to form 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid., Step 3: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the study of the metabotropic glutamate receptor subtype 5 (mGluR5) and its role in synaptic transmission and plasticity. 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride has been shown to selectively activate mGluR5, leading to a variety of downstream effects such as the activation of intracellular signaling pathways and changes in gene expression.

Mechanism Of Action

The mechanism of action of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride involves the selective activation of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is a G protein-coupled receptor that is located on the postsynaptic membrane of neurons in the central nervous system. Activation of mGluR5 leads to the activation of intracellular signaling pathways, such as the phospholipase C (PLC) pathway, which ultimately leads to changes in gene expression and synaptic plasticity.

Biochemical And Physiological Effects

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride has been shown to have a variety of biochemical and physiological effects. One of the most significant effects of this compound is its ability to modulate synaptic transmission and plasticity through the activation of mGluR5. 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride in lab experiments is its selectivity for mGluR5. This allows researchers to selectively activate this receptor and study its downstream effects. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure that the compound is not toxic to cells or animals.

Future Directions

There are several future directions for the study of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride. One potential direction is the development of more selective compounds that can activate or inhibit specific subtypes of mGluRs. Another direction is the study of the role of mGluRs in the development of psychiatric and neurological disorders such as schizophrenia and autism. Finally, the potential therapeutic applications of 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease should be further explored.
Conclusion
In conclusion, 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is a chemical compound that has significant potential in scientific research. Its selective activation of mGluR5 and its ability to modulate synaptic transmission and plasticity make it a valuable tool in the study of neurological and psychiatric disorders. However, careful dosing and monitoring are necessary to ensure that the compound is not toxic to cells or animals. Further research is needed to explore the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO3.ClH/c6-5(7,3(9)10)4(11)1-8-2-4;/h8,11H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMISKBBLCUYYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(C(=O)O)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride

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